molecular formula C19H14O2S B12533494 3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione CAS No. 670249-79-3

3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione

Cat. No.: B12533494
CAS No.: 670249-79-3
M. Wt: 306.4 g/mol
InChI Key: OXQOOGQRUVGGLP-UHFFFAOYSA-N
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Description

3-Phenyl-8-(thiophen-2-yl)spiro[44]nona-2,7-diene-1,6-dione is a complex organic compound characterized by its unique spiro structure, which includes a phenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione typically involves the reaction of spiro[4.4]nona-1,6-dione with thiophene-2-ylcerium reagents . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, depending on the context of its application. For example, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione is unique due to its specific combination of a phenyl group and a thiophene ring within a spiro structure. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

CAS No.

670249-79-3

Molecular Formula

C19H14O2S

Molecular Weight

306.4 g/mol

IUPAC Name

7-phenyl-2-thiophen-2-ylspiro[4.4]nona-2,7-diene-4,9-dione

InChI

InChI=1S/C19H14O2S/c20-17-9-14(13-5-2-1-3-6-13)11-19(17)12-15(10-18(19)21)16-7-4-8-22-16/h1-10H,11-12H2

InChI Key

OXQOOGQRUVGGLP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)C12CC(=CC2=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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